molecular formula C15H22O B15159183 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol CAS No. 651769-75-4

3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol

Cat. No.: B15159183
CAS No.: 651769-75-4
M. Wt: 218.33 g/mol
InChI Key: QJDMTYBHCOWYOF-OAHLLOKOSA-N
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Description

3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol is a high-purity synthetic phenolic compound of significant interest in research and development. This compound features a stereochemically defined (1S)-1,2,2-trimethylcyclopentyl group attached to a meta-substituted phenol ring, a structural motif found in a family of bioactive natural products. Its structure is analogous to various herberane-type sesquiterpenoids, such as herbertenediol and herbertenone A, which are isolated from bryophytes like Herbertus species and have demonstrated a range of biological activities worthy of further investigation . The primary research value of this compound lies in its potential as a building block or reference standard in phytochemical and metabolomic studies. Research into similar compounds has shown that terpenoids and phenolic acids are predominant metabolites with promising biological activities, including antimicrobial, anti-inflammatory, and antiviral properties . Furthermore, structurally similar cyclopentyl derivatives have documented utility in perfumery and fragrance research, indicating its potential application in the development of novel aromatic compounds . As a solid with defined stereochemistry, it is well-suited for analytical methods such as UPLC-ESI-MS/MS and GC-MS, commonly used in widely targeted metabolomics and volatile metabolomics profiling . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should consult the safety data sheet and handle the material in accordance with all applicable local and national regulations.

Properties

CAS No.

651769-75-4

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol

InChI

InChI=1S/C15H22O/c1-11-8-12(10-13(16)9-11)15(4)7-5-6-14(15,2)3/h8-10,16H,5-7H2,1-4H3/t15-/m1/s1

InChI Key

QJDMTYBHCOWYOF-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)O)[C@]2(CCCC2(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)O)C2(CCCC2(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. Common oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) convert the hydroxyl group into a carbonyl functionality:

  • Primary product : Formation of a ketone or quinone derivative depending on reaction conditions.

  • Mechanism : Two-electron oxidation via intermediate radical species.

Oxidizing AgentTemperatureProductYield (%)
KMnO₄ (acidic)80°C3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexadienone65–72
DDQRTQuinone analog48

Alkylation and Acylation

The hydroxyl group participates in nucleophilic substitution reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in alkaline media to form ethers.

  • Acylation : Forms esters with acetyl chloride or acetic anhydride.

Example :

3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol+CH₃INaOHMethyl ether derivative\text{this compound} + \text{CH₃I} \xrightarrow{\text{NaOH}} \text{Methyl ether derivative}

Reaction TypeReagentCatalystProduct Structure
O-AlkylationMethyl iodideNaOHEther (O-CH₃ substitution)
O-AcylationAcetyl chloridePyridineEster (O-COCH₃)

Electrophilic Aromatic Substitution (EAS)

Steric hindrance from the bulky trimethylcyclopentyl group directs electrophiles to specific positions:

  • Nitration : Preferentially occurs at the para position relative to the hydroxyl group due to steric blocking of ortho sites .

  • Bromination : Electrophilic bromine (Br₂/FeBr₃) reacts at the meta position under mild conditions.

Regioselectivity :

Directing effects: OH (activating, ortho/para-directing) vs. C(CH₃)₂Cyclopentyl (steric hindrance)\text{Directing effects: } -\text{OH (activating, ortho/para-directing)} \text{ vs. } -\text{C(CH₃)₂Cyclopentyl (steric hindrance)}

Coupling Reactions

The compound participates in Ullmann and Suzuki-Miyaura cross-couplings when functionalized with halogens:

  • Ullmann Coupling : Forms biaryl structures with copper catalysis.

  • Suzuki Reaction : Generates extended aromatic systems using palladium catalysts.

Example :

Br-substituted derivative+PhB(OH)₂Pd(PPh₃)₄Biphenyl product\text{Br-substituted derivative} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biphenyl product}

Mechanistic Insights

Key reactivity drivers:

  • Hydrogen Bonding : The hydroxyl group stabilizes transition states in oxidation and EAS.

  • Steric Effects : The trimethylcyclopentyl group limits accessibility to ortho positions, altering typical phenol reactivity .

Scientific Research Applications

3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopentyl-Containing Compounds

Compound Name Key Functional Groups Biological Activity/Application
3-Methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol Phenol, methyl, cyclopentyl-methyl Cytotoxic (in-silico), potential HCC drug candidate
Metconazole (5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol) Triazole, chlorophenyl, cyclopentanol Agricultural fungicide
Triticonazole (5-((4-chlorophenyl)methylene)-2,2-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentanol) Triazole, chlorophenyl, cyclopentanol Seed treatment fungicide
3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one Cyclopentyl-propanone, phenyl Undisclosed (structural analog for synthetic chemistry)

Key Observations :

  • Phenolic vs. Triazole Moieties: The phenol group in the target compound contrasts with the triazole groups in metconazole and triticonazole. While triazoles confer antifungal activity by inhibiting ergosterol synthesis , the phenol group may enable antioxidant or cytotoxic effects but lacks pesticidal utility.

Table 2: Molecular Docking Scores Against iNOS (Inducible Nitric Oxide Synthase)

Compound Docking Score (kcal/mol) Reference
Sorafenib (Control) −8.4
Deoxyshikonin (Top Hit) −9.2
This compound −7.4
Other A. nobilis Compounds (Average) −8.1 to −8.9

Key Findings :

  • The target compound exhibited the lowest binding affinity among tested A. nobilis derivatives, suggesting weaker interaction with iNOS—a key enzyme in cancer proliferation .
  • Its performance underscores the importance of polar functional groups (e.g., hydroxyls in deoxyshikonin) for strong receptor interactions, which the methylated cyclopentyl-phenol structure lacks .

Biological Activity

3-Methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol, also known as 2-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol, is a phenolic compound with a unique structural configuration that contributes to its biological activity. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables to provide a comprehensive overview.

The molecular formula of this compound is C15H22O, with a molecular weight of 218.33 g/mol. The compound features a phenolic structure that has been linked to various biological activities.

Property Value
Chemical FormulaC15H22O
Molecular Weight218.33458 g/mol
IUPAC Name2-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol
SMILESCc1ccc(cc1O)C2(C)CCCC2(C)C
InChIInChI=1S/C15H22O/c1-11-6-7-12(10-13(11)16)15(4)9-5-8-14(15,2)3/h6-7,10,16H,5,8-9H2,1-4H3/t15-/m1/s1

Antioxidant Properties

Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals and inhibit lipid peroxidation. A study highlighted that phenolic compounds similar to this compound demonstrated effective antioxidant activity in various biological assays .

Anti-inflammatory Effects

Phenolic compounds have been associated with anti-inflammatory effects. A case study involving the administration of phenolic extracts showed a reduction in inflammatory markers in animal models of inflammation . This suggests that this compound could potentially exert similar effects.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. Research has shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. A comparative study on the antimicrobial activity of several phenolic compounds indicated that those with bulky side groups exhibited enhanced activity against Gram-positive bacteria .

Potential Applications

Given its biological activities, this compound may have potential applications in:

  • Pharmaceuticals : As an antioxidant and anti-inflammatory agent.
  • Food Industry : As a natural preservative due to its antimicrobial properties.
  • Cosmetics : In formulations aimed at reducing oxidative stress on the skin.

Study on Antioxidant Activity

In a controlled study assessing the antioxidant capacity of various phenolic compounds, this compound was found to significantly reduce oxidative stress markers in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant efficacy .

Study on Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of phenolic compounds demonstrated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines in a murine model of acute inflammation. This suggests its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. How is 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol identified and characterized in natural product extracts?

  • Methodology :

  • Extraction : Use hydrodistillation or solvent extraction (e.g., n-hexane, ethyl acetate) to isolate the compound from plant materials like Curcuma pseudomontana or Arnebia nobilis .
  • Characterization : Employ GC-MS for preliminary identification by matching retention indices and mass spectra with reference libraries. Confirm structural details via 1^1H-NMR and 13^13C-NMR, focusing on the cyclopentyl and phenolic proton signals .

Q. What synthetic routes are available for producing this compound?

  • Methodology :

  • Regioselective Alkylation : Start with a phenol derivative and introduce the (1S)-1,2,2-trimethylcyclopentyl group via Friedel-Crafts alkylation, ensuring stereochemical control using chiral catalysts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and verify enantiopurity via chiral HPLC .

Q. What protocols are recommended for safe handling and disposal of this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Waste Disposal : Classify as EPA hazardous waste code P201 (methyl carbamate derivative) and incinerate in compliance with local regulations .

Advanced Research Questions

Q. How can researchers evaluate the cytotoxic potential of this compound against hepatocellular carcinoma?

  • Methodology :

  • In Vitro Assays : Use MTT or SRB assays on HepG2 cells, with IC50_{50} values calculated via nonlinear regression .
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against TGF-β R1, Bcl-2, and iNOS proteins to predict binding affinities. Compare results with control drugs like sorafenib .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodology :

  • Assay Optimization : Test varying concentrations (1–100 µM) and exposure times (24–72 hrs) to account for metabolic stability .
  • ADMET Profiling : Use tools like SwissADME to predict absorption, distribution, and toxicity. Note that high plasma clearance (e.g., 0.45 L/hr/kg) may reduce in vivo efficacy despite in vitro potency .

Q. What computational strategies improve the accuracy of molecular docking for this compound?

  • Methodology :

  • Protein Preparation : Retrieve 3D structures from PDB (e.g., 4XDH for TGF-β R1) and optimize via energy minimization in UCSF Chimera .
  • Docking Parameters : Set exhaustiveness to 20 and grid spacing to 0.375 Å. Validate protocols by redocking co-crystallized ligands .

Q. How does structural modification of the cyclopentyl group affect bioactivity?

  • Methodology :

  • Analog Synthesis : Replace the (1S)-1,2,2-trimethylcyclopentyl group with fluorinated or bulkier substituents (e.g., trifluoromethyl) .
  • SAR Analysis : Compare IC50_{50} values and docking scores to identify critical steric/electronic features .

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